

In-Depth Technical Guide: BMS-986124 (CAS 1447968-71-9)

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Compound of Interest

Compound Name: BMS-986124

Cat. No.: B606286

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A Silent Allosteric Modulator of the μ -Opioid Receptor

This technical guide provides a comprehensive overview of **BMS-986124**, a silent allosteric modulator (SAM) of the μ -opioid receptor (μ OR). It is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and allosteric modulation of G protein-coupled receptors (GPCRs).

Core Concepts and Mechanism of Action

BMS-986124 is a small molecule that binds to an allosteric site on the μ -opioid receptor, a site distinct from the orthosteric binding site where endogenous opioids and traditional opioid agonists/antagonists interact.[1] As a silent allosteric modulator, **BMS-986124** does not intrinsically alter the receptor's activity.[2] Instead, its primary function is to competitively antagonize the effects of positive allosteric modulators (PAMs) at the same allosteric site.[3]

The discovery of **BMS-986124** was part of a high-throughput screening campaign that also identified μ -opioid receptor PAMs, such as BMS-986122.[1] While PAMs enhance the effect of orthosteric agonists, **BMS-986124** can block this enhancement.[3] This makes it a valuable research tool for studying the allosteric modulation of the μ -opioid receptor and for characterizing the binding and functional effects of PAMs.

Chemical Properties

Property	Value
CAS Number	1447968-71-9
Molecular Formula	C ₁₆ H ₁₅ BrClNO ₃ S ₂
Purity	≥98% (HPLC)
SMILES	<chem>COC1cc(Br)ccc1C1SCCN1S(=O)(=O)c1ccc(Cl)cc1</chem>

Experimental Data

The following tables summarize the key quantitative data for **BMS-986124** from in vitro pharmacological assays.

Table 1: Antagonism of PAM-Induced Potentiation in β -Arrestin Recruitment Assay

Assay	Agonist	PAM	BMS-986124 Concentration	Fold-Shift in Agonist EC ₅₀ (vs. PAM alone)
β -Arrestin Recruitment	Endomorphin-I	BMS-986122 (10 μ M)	10 μ M	Rightward shift, antagonizing PAM effect

Note: Specific fold-shift values are not detailed in the primary literature, but a clear antagonistic effect is demonstrated graphically.

Table 2: Effect on Agonist-Stimulated [³⁵S]GTP γ S Binding

Agonist	PAM	BMS-986124 Concentration	Effect on Agonist Potency
DAMGO	BMS-986122 (10 μ M)	10 μ M	Antagonizes the leftward shift in DAMGO potency induced by the PAM

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize **BMS-986124**.

β -Arrestin Recruitment Assay

This assay was utilized for the initial high-throughput screening to identify allosteric modulators of the μ -opioid receptor.

Principle: This is a cell-based assay that measures the recruitment of β -arrestin to the activated μ -opioid receptor. A β -galactosidase enzyme fragment complementation assay is a common format for this type of screen.

Methodology:

- Cell Line: U2OS cells stably expressing the human μ -opioid receptor (U2OS-OPRM1).
- Assay Conditions: The high-throughput screen was performed in the presence of a low concentration of the orthosteric agonist endomorphin-I (approximately EC₁₀) to enable the identification of PAMs.
- Procedure:
 - Cells are plated in 384-well plates.
 - Compounds to be tested, including **BMS-986124**, are added to the wells.
 - The positive allosteric modulator (e.g., BMS-986122) is added to the relevant wells.

- The orthosteric agonist (endomorphin-I) is added to stimulate the receptor.
- The plates are incubated to allow for β -arrestin recruitment.
- A chemiluminescent substrate for β -galactosidase is added.
- Luminescence is measured using a plate reader.
- Data Analysis: The potency of agonists (EC_{50}) is determined from concentration-response curves. The effect of **BMS-986124** is quantified by its ability to shift the concentration-response curve of the agonist in the presence of a PAM.

[³⁵S]GTPyS Binding Assay

This functional assay measures the activation of G proteins coupled to the μ -opioid receptor.

Principle: In the inactive state, the $G\alpha$ subunit of the heterotrimeric G protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPyS, which binds to activated $G\alpha$ subunits. The amount of bound [³⁵S]GTPyS is proportional to the level of G protein activation.

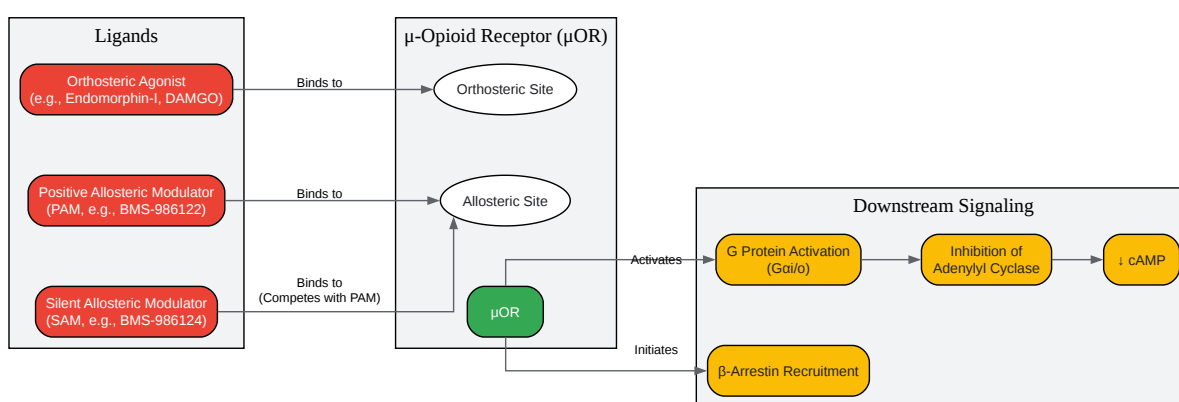
Methodology:

- Membrane Preparation: Crude membrane fractions are prepared from cells expressing the μ -opioid receptor (e.g., C6 μ cells) or from mouse brain tissue.
- Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
- Procedure:
 - Cell membranes (10-20 μ g of protein) are incubated in the assay buffer.
 - GDP (e.g., 10 μ M) is added to the mixture.
 - The orthosteric agonist (e.g., DAMGO) is added at various concentrations.
 - The PAM (e.g., BMS-986122) and/or **BMS-986124** are added as required.

- The reaction is initiated by the addition of [35 S]GTPyS (e.g., 0.05-0.1 nM).
- The mixture is incubated, typically for 60 minutes at 30°C.
- The reaction is terminated by rapid filtration through glass fiber filters.
- The filters are washed with ice-cold buffer to remove unbound [35 S]GTPyS.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS (e.g., 10 μ M). Agonist concentration-response curves are generated to determine EC₅₀ and E_{max} values. The effect of **BMS-986124** is assessed by its ability to antagonize the PAM-induced shift in the agonist's potency.

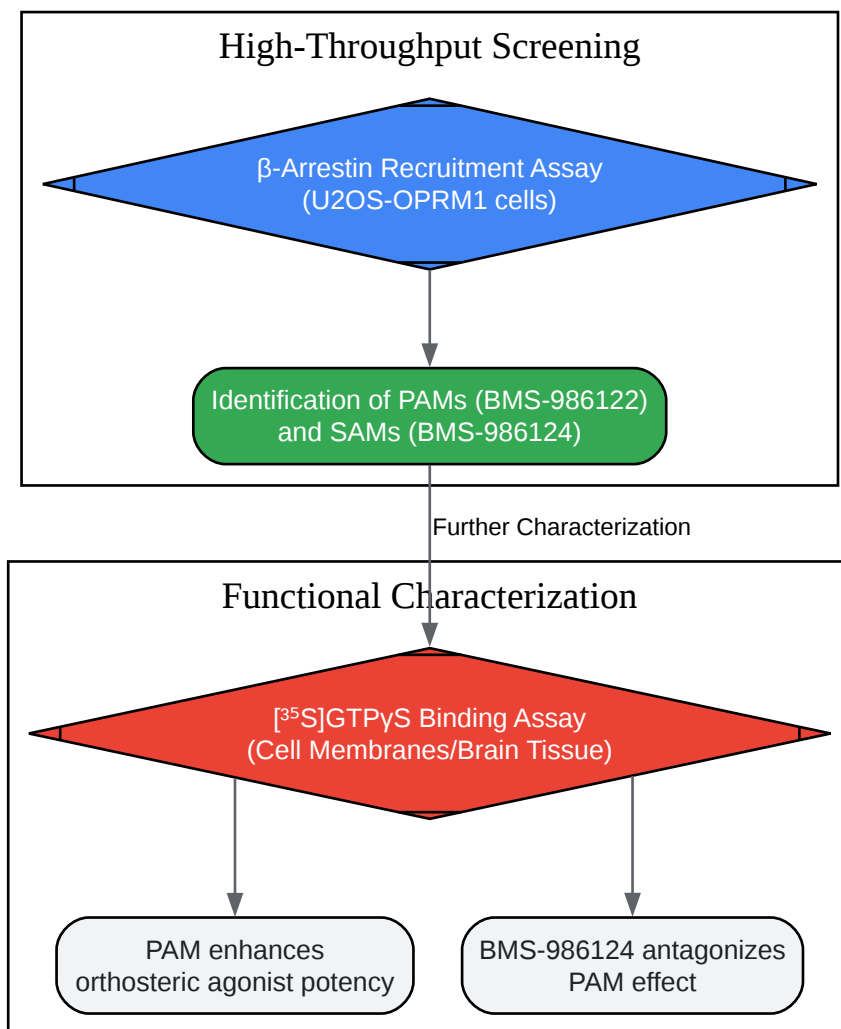
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows related to the characterization of **BMS-986124**.



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Caption: μ -Opioid Receptor Signaling Pathway and Allosteric Modulation.



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Caption: Experimental Workflow for the Discovery and Characterization of **BMS-986124**.

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